molecular formula C19H13ClFN5OS B3407887 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 852373-19-4

2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B3407887
CAS No.: 852373-19-4
M. Wt: 413.9 g/mol
InChI Key: WQBZERACWSUBLS-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a triazolo-pyridazine derivative characterized by a sulfur-linked acetamide moiety and halogenated aromatic substituents. The core structure consists of a [1,2,4]triazolo[4,3-b]pyridazine scaffold, with a 4-chlorophenyl group at position 3 and a sulfanyl-acetamide chain substituted with a 4-fluorophenyl group at position 4.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-13-3-1-12(2-4-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-7-5-14(21)6-8-15/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBZERACWSUBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Key Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-ethoxyphenyl group.
  • Impact : The ethoxy group (-OCH₂CH₃) is electron-donating, increasing electron density on the triazolo ring compared to the electron-withdrawing chloro group. This may reduce binding affinity in targets requiring strong π-π interactions but could improve solubility due to increased polarity .

2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

  • Key Differences : Fluorophenyl is attached to the pyridazine ring (position 6) instead of position 3. The acetamide group lacks the 4-fluorophenyl substitution.
  • Physicochemical Data :
    • Molecular Weight: 303.32 g/mol
    • Solubility (pH 7.4): 27.9 µg/mL
    • This compound exhibits lower molecular weight and reduced hydrophobicity compared to the target compound, suggesting improved aqueous solubility .

2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide

  • Key Differences : Features a 2-chloro-6-fluorophenyl group and a methylphenyl substituent on the pyridazine ring.

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight (g/mol) Substituent Profile Solubility (µg/mL) pKa
Target Compound ~406.84* 3-(4-ClPh), 6-S-(N-(4-FPh)acetamide) N/A ~12.5†
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ~432.90* 3-(4-OCH₂CH₃Ph), 6-S-(N-(4-FPh)acetamide) N/A ~12.0†
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 303.32 6-(4-FPh), 3-S-acetamide 27.9 N/A
2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide 409.84 3-CH₂-(2-Cl-6-FPh), 6-(4-CH₃Ph) N/A 13.07

*Estimated based on structural analogues.
†Predicted using computational models.

Structure-Activity Relationship (SAR) Insights

Halogenation Effects: The 4-fluorophenyl group in the acetamide moiety (common across analogues) likely enhances metabolic stability by resisting oxidative degradation .

Solubility Trends: Compounds with smaller substituents (e.g., methyl) or polar groups (e.g., acetamide) exhibit higher solubility . The target compound’s chloro-fluoro combination may reduce solubility relative to non-halogenated analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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